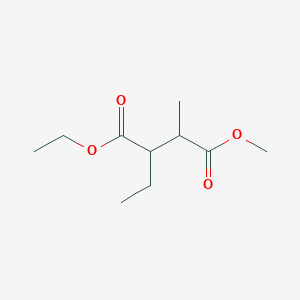
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its complex structure, which includes multiple ethyl and methyl groups attached to a butanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate typically involves esterification reactions. One common method is the reaction of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide.
Major Products Formed:
Hydrolysis: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid and ethanol.
Reduction: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanediol.
Transesterification: New ester and corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. For instance, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methylbutanoate: Similar ester structure but with fewer ethyl and methyl groups.
Methyl 2-ethylhexanoate: Another ester with a different carbon chain arrangement.
Butyl acetate: A simpler ester with a different functional group arrangement.
Uniqueness: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is unique due to its complex structure, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6963-51-5 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-methyl 2-ethyl-3-methylbutanedioate |
InChI |
InChI=1S/C10H18O4/c1-5-8(10(12)14-6-2)7(3)9(11)13-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
YKUOZBQQJWJPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C(=O)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


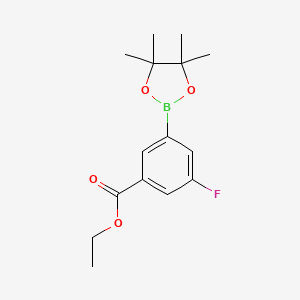
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
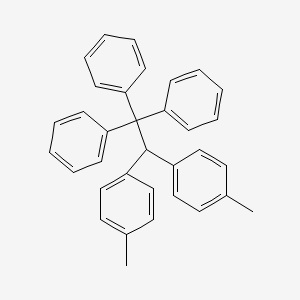
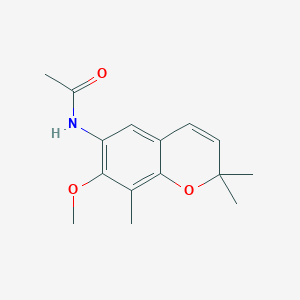
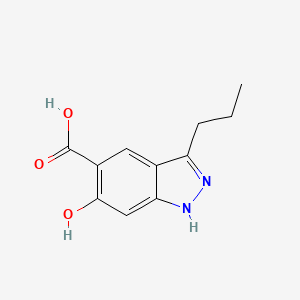
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
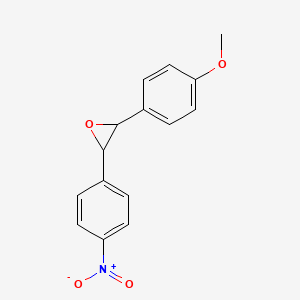
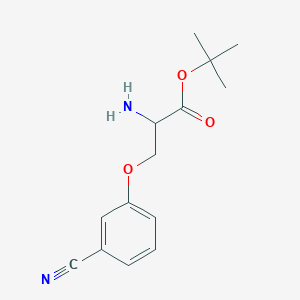
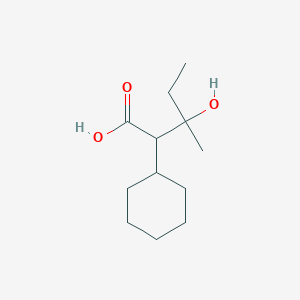
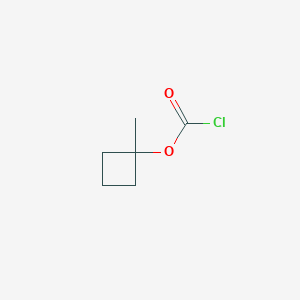
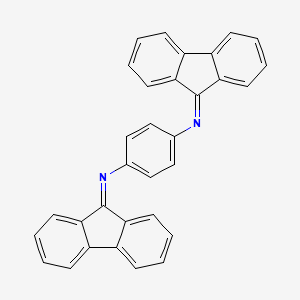
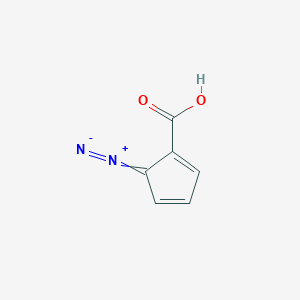
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
